Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- is a chemical compound with the molecular formula C10H10F4OS It is known for its unique structure, which includes a benzene ring substituted with a sulfonyl group and a tetrafluoropropyl group
Vorbereitungsmethoden
The synthesis of Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- typically involves the reaction of benzene with a sulfonyl chloride derivative under specific conditions. One common method includes the use of 2,2,3,3-tetrafluoropropyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Addition Reactions: The tetrafluoropropyl group can undergo addition reactions with nucleophiles, resulting in the formation of new carbon-fluorine bonds.
Wissenschaftliche Forschungsanwendungen
Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. The presence of fluorine atoms can increase the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants. The compound’s unique properties make it suitable for applications requiring high chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tetrafluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]- can be compared with other similar compounds, such as:
Benzene, [[(trichloromethyl)sulfonyl]methyl]-: This compound has a trichloromethyl group instead of a tetrafluoropropyl group, resulting in different chemical properties and reactivity.
Benzene, [[(chloromethyl)sulfonyl]methyl]-: The presence of a chloromethyl group makes this compound less stable and more reactive compared to the tetrafluoropropyl derivative.
Benzene, [[(dichloromethyl)sulfonyl]methyl]-:
Eigenschaften
CAS-Nummer |
233761-83-6 |
---|---|
Molekularformel |
C10H10F4O2S |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropylsulfonylmethylbenzene |
InChI |
InChI=1S/C10H10F4O2S/c11-9(12)10(13,14)7-17(15,16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
WTZARKPBCZBKMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.